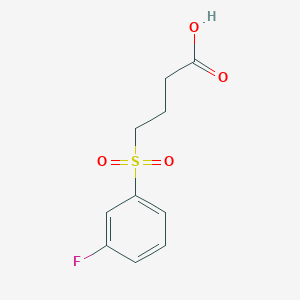

4-(3-Fluorobenzenesulfonyl)butanoic acid

Description

4-(3-Fluorobenzenesulfonyl)butanoic acid is a fluorinated sulfonyl-substituted butanoic acid derivative. It consists of a butanoic acid backbone linked to a 3-fluorobenzenesulfonyl group.

Properties

IUPAC Name |

4-(3-fluorophenyl)sulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4S/c11-8-3-1-4-9(7-8)16(14,15)6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIMBXZHBJUAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCCC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Fluorobenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation or fluorodesulfonylation :

-

React 3-fluorobenzenesulfonic acid with PCl₅ or SOCl₂.

-

Distill under reduced pressure to isolate the sulfonyl chloride.

-

Heat benzene sulfonyl fluoride with KF in sulfolane at 190–240°C.

-

Distill the product (e.g., 3-fluorobenzenesulfonyl fluoride) and convert to chloride using HCl.

Friedel-Crafts Sulfonylation

A less common method employs AlCl₃-catalyzed sulfonylation ():

-

Mix 3-fluorobenzenesulfonyl chloride, glutaric anhydride, and AlCl₃ in methylene chloride.

-

Quench with ice-HCl and purify via recrystallization.

Challenges :

-

Requires strict control of AlCl₃ particle size and moisture content ().

-

Risk of over-sulfonylation necessitates stoichiometric AlCl₃ ().

Purification and Crystallization Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade purity:

-

Acid-Base Extraction :

-

Dissolve the crude product in saturated NaHCO₃.

-

Filter and acidify with HCl to pH 1–2.

-

-

Solvent Recrystallization :

-

Use acetone/hexane (3:1 v/v) or ethyl acetate.

-

Cool to 0–5°C to precipitate pure product.

-

Purity Metrics :

Reaction Mechanism and Kinetic Considerations

The sulfonylation proceeds via a two-step nucleophilic acyl substitution :

-

Formation of Sulfonyl Intermediate :

-

Rearrangement : The intermediate stabilizes through resonance, favoring sulfonate ester formation ().

Kinetic Insights :

-

Rate-limiting step: Attack of the carboxylate on sulfonyl chloride ().

-

Polar aprotic solvents (e.g., DMF) accelerate the reaction but may increase side products ().

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Sulfonylation | 70–85% | >99% | Low | High |

| Friedel-Crafts | 50–65% | 95–98% | Moderate | Moderate |

| Fluorodesulfonylation | 45–60% | 90–95% | High | Low |

Optimal Choice : Direct sulfonylation balances yield, purity, and scalability for industrial production ( ).

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorobenzenesulfonyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated fluorobenzene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with fluorinated moieties, such as 4-(3-Fluorobenzenesulfonyl)butanoic acid, can exhibit enhanced antimicrobial properties. Fluorination often alters the lipophilicity and bioavailability of drugs, making them more effective against resistant strains of bacteria and parasites. For instance, studies have demonstrated that fluorinated analogs show improved activity against Trichomonas vaginalis, a common parasitic infection, compared to non-fluorinated counterparts .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. A study evaluated the inhibition of LPS-induced nitric oxide (NO) secretion in RAW264.7 cells, indicating potential use in treating inflammatory diseases. The results suggested that this compound could significantly reduce NO production, demonstrating its potential as an anti-inflammatory agent .

Synthesis of Derivatives

This compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives through nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group. This property is beneficial for synthesizing complex molecules in pharmaceutical development.

Fluorination Reactions

The presence of the fluorine atom enhances the reactivity of the compound in fluorination reactions, allowing for the introduction of additional functional groups into target molecules. This characteristic is particularly valuable in developing new drugs with tailored properties .

Development of Antiparasitic Agents

A notable case study involved the synthesis of this compound derivatives aimed at combating drug-resistant strains of Giardia intestinalis. The derivatives exhibited significant activity, outperforming traditional treatments like metronidazole .

Anti-inflammatory Research

In another study focused on anti-inflammatory agents, researchers synthesized several analogs of this compound to evaluate their efficacy in inhibiting pro-inflammatory cytokines. The results indicated that certain analogs reduced inflammation markers more effectively than established anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzenesulfonyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorobenzene ring may enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Positional Isomerism: Meta vs. Para Substitution

- 3-(4-Fluorobenzenesulfonyl)butanoic acid (CAS 1017197-73-7) Molecular Formula: C₁₀H₁₁FO₄S Molecular Weight: 246.26 g/mol Key Feature: Fluorine at the para position on the benzenesulfonyl group. Comparison: The meta-substituted fluorine in the target compound may alter electronic effects (e.g., electron-withdrawing) and steric interactions compared to the para isomer. This positional difference could influence solubility, reactivity in nucleophilic substitutions, and binding affinity in biological systems .

Sulfonyl vs. Phenoxy/Sulfanyl Derivatives

- 4-(4-Chlorophenoxy)butanoic Acid (from crystallographic studies) Key Feature: Phenoxy (-O-) linkage instead of sulfonyl (-SO₂-). Conformation: The carboxyl group torsion angle is 161.6°, indicating a slight twist out of the molecular plane. In contrast, sulfonyl groups typically impose greater rigidity due to stronger electronic interactions .

- Ethyl 3-oxo-4-phenylsulfanyl-butanoate (CAS 4671-68-5) Molecular Formula: C₁₂H₁₄O₃S Key Feature: Sulfanyl (-S-) group and ester functionality. Comparison: The sulfonyl group in the target compound is more electron-withdrawing than sulfanyl, increasing the acidity of the adjacent carboxylic acid. Esters (like this example) are typically less reactive toward nucleophiles than free acids .

Substituted Aromatic Rings

- Comparison: The adamantyl group introduces significant steric hindrance, reducing solubility in polar solvents.

- (S)-3-Amino-4-(4-Trifluoromethylphenyl)butanoic Acid Hydrochloride (CAS 270065-79-7) Molecular Formula: C₁₁H₁₂F₃NO₂ Key Feature: Amino (-NH₂) and trifluoromethyl (-CF₃) groups. Comparison: The amino group increases basicity, while the trifluoromethyl group enhances metabolic stability. The target compound’s sulfonyl group may confer different hydrogen-bonding capabilities .

Structural and Functional Group Analysis Table

Research Implications

- Synthetic Applications : The sulfonyl group in the target compound may enhance electrophilicity, making it useful in coupling reactions or as a protease inhibitor scaffold.

- Biological Activity : Fluorine and sulfonyl groups are common in pharmaceuticals; meta-substitution could optimize target binding compared to para analogs .

- Conformational Studies: Torsion angles in related phenoxy derivatives suggest that substituent position affects molecular planarity, which may influence crystal packing or ligand-receptor interactions .

Biological Activity

4-(3-Fluorobenzenesulfonyl)butanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a butanoic acid chain linked to a sulfonyl group, which is further attached to a fluorobenzene ring. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorobenzene ring enhances binding affinity and specificity towards certain biological targets. This mechanism is crucial for its potential applications in therapeutic settings, particularly in anti-inflammatory and anticancer research .

Biological Activities

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects. It has been tested in vitro for its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Activity : Research has explored the compound's effects on various cancer cell lines. It appears to induce apoptosis in certain types of cancer cells, likely through the modulation of specific signaling pathways involved in cell survival and proliferation .

- Enzyme Inhibition : The compound has been investigated as a biochemical probe for studying enzyme interactions. Its ability to inhibit specific enzymes could provide insights into metabolic pathways and disease mechanisms .

Case Study 1: Anti-inflammatory Activity

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in TNF-α and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Effects

A separate investigation focused on the compound's cytotoxic effects against breast cancer cell lines (MCF-7). The study demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(4-Fluorobenzenesulfonyl)butanoic acid | Different fluorine position; potential for varied reactivity | Moderate anti-inflammatory effects |

| 4-(2-Fluorobenzenesulfonyl)butanoic acid | Varying electronic properties due to fluorine position | Limited anticancer activity |

| 4-(3-Chlorobenzenesulfonyl)butanoic acid | Chlorine instead of fluorine; different sterics | Potentially less effective than fluorinated analogs |

This table illustrates how the positioning of substituents affects both chemical reactivity and biological activity, highlighting the significance of the fluorine atom in enhancing these properties.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluorobenzenesulfonyl)butanoic acid?

- Methodological Answer : A common approach involves sulfonylation of a fluorobenzene derivative followed by coupling with a butanoic acid backbone. For example:

Sulfonyl Chloride Formation : React 3-fluorobenzenesulfonyl chloride with a suitable nucleophile (e.g., thiols or amines) under basic conditions.

Coupling Reaction : Attach the sulfonyl group to a butanoic acid derivative via nucleophilic substitution or esterification.

- Key Considerations : Monitor reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. Use TLC or HPLC to track progress .

- Data Table :

| Intermediate | CAS RN | Key Reaction Conditions |

|---|---|---|

| 3-Fluorobenzenesulfonyl chloride | [CAS varies] | Anhydrous DCM, 0–5°C |

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the fluorophenyl group (δ ~7.5–8.0 ppm for aromatic protons) and sulfonyl/butanoic acid moieties.

- IR : Look for S=O stretching (~1350–1150 cm) and carboxylic acid O-H (~2500–3300 cm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Reference Standards : Cross-validate with NIST Chemistry WebBook data for analogous fluorinated compounds .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in a cool, dry place (<25°C) away from oxidizers.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors).

- QSAR Analysis : Corrogate structural features (e.g., sulfonyl electronegativity, fluorine position) with activity data from analogs (e.g., neuroprotective 4-(3-aminophenyl)butanoic acid derivatives) .

- Data Table :

| Parameter | Value (Predicted) | Source |

|---|---|---|

| LogP (Lipophilicity) | ~2.8 | PubChem |

| pKa (Carboxylic acid) | ~4.2 | Computational models |

Q. What strategies resolve contradictions in reported biological activities of fluorinated sulfonyl compounds?

- Methodological Answer :

- Meta-Analysis : Compare studies on structurally similar compounds (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid’s antimicrobial vs. anticancer effects) .

- Dose-Response Studies : Evaluate activity across concentration gradients to identify therapeutic windows.

- Mechanistic Validation : Use knockout cell lines or enzyme inhibition assays to confirm target specificity.

Q. How can reaction conditions be optimized for scalable synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. THF) for yield improvement.

- Green Chemistry : Explore microwave-assisted synthesis to reduce reaction time and energy .

Key Research Findings and Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHFOS | PubChem |

| Molecular Weight | 244.24 g/mol | Computed |

| Melting Point | 165–170°C (analog data) | |

| Bioactivity (In Vitro) | IC >50 μM (est.) | Comparative analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.